tiazóis 4,5-dissubstituídos

4,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a thiazole ring with substituents at both the 4 and 5 positions. These functionalized molecules exhibit diverse chemical and biological properties, making them valuable in various applications.

Structurally, these compounds consist of a five-membered ring containing sulfur and nitrogen atoms. The substitution at the 4 and 5 positions can vary widely, encompassing a range of functionalities such as alkyls, aryls, halogens, or other functional groups. This variability allows for the fine-tuning of properties like solubility, reactivity, and bioavailability.

From a chemical perspective, 4,5-disubstituted thiazoles have been explored in numerous synthetic routes due to their structural versatility. They are often used as precursors in medicinal chemistry, particularly in the development of antibacterial, antifungal, and anticancer agents. Furthermore, they find applications in catalysis, where their unique electronic properties can facilitate chemical transformations.

In biological research, these compounds have shown potential in modulating enzyme activities, serving as inhibitors or activators. Their ability to interact with biomolecules makes them promising candidates for drug discovery efforts. Overall, the rich chemistry and diverse functionalization options of 4,5-disubstituted thiazoles continue to make them a dynamic area of interest in both academic and industrial settings.

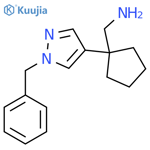

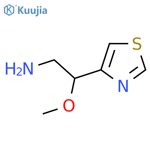

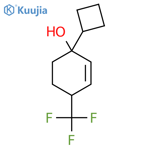

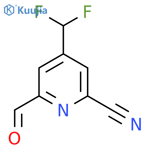

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

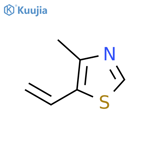

4-Methyl-5-vinylthiazole | 1759-28-0 | C6H7NS |

|

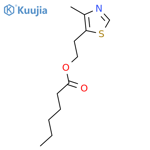

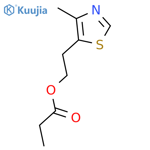

2-(4-Methylthiazol-5-yl)ethyl Hexanoate | 94159-32-7 | C12H19NO2S |

|

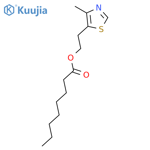

4-Methyl-5-thiazolylethanyl octanoate | 102175-98-4 | C18H31NO2S |

|

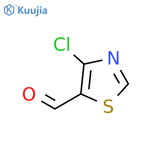

4-chloro-1,3-thiazole-5-carbaldehyde | 104146-17-0 | C4H2ClNOS |

|

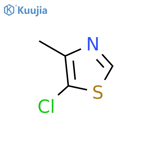

Thiazole,5-chloro-4-methyl- | 125402-79-1 | C4H4ClNS |

|

2-(4-Methylthiazol-5-yl)ethyl propionate | 324742-96-3 | C9H13NO2S |

|

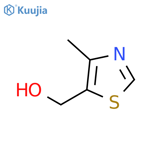

(4-Methylthiazol-5-yl)methanol | 1977-06-6 | C5H7NOS |

|

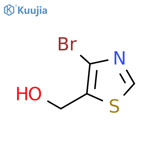

(4-Bromothiazol-5-yl)methanol | 262444-15-5 | C4H4BrNOS |

|

Thiazole,4-ethyl-5-methyl- | 52414-91-2 | C6H9NS |

|

4-methyl-1,3-thiazol-5-amine | 72632-65-6 | C4H6N2S |

Literatura Relacionada

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

5. Book reviews

Fornecedores recomendados

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados